molecular formula C17H23N9O B5679180 4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine

4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine

Cat. No. B5679180
M. Wt: 369.4 g/mol
InChI Key: LPZLYXUUPQJPNM-UHFFFAOYSA-N
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Description

Synthesis and Molecular Structure Analysis

The synthesis and molecular structure of compounds similar to the specified chemical, incorporating pyrazole, piperidine, and triazole moieties, have been extensively studied. For instance, Shawish et al. (2021) synthesized s-triazine derivatives incorporating these moieties and investigated their molecular structures using X-ray crystallography, Hirshfeld, and DFT calculations. This study highlights the intermolecular interactions controlling molecular packing, such as H...H, N...H, and H...C contacts, which are critical in understanding the structural properties of complex organic compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often encompass nucleophilic aromatic substitution, hydrogenation, and iodination, as demonstrated by Fussell et al. (2012), who reported a three-step synthesis of a key intermediate for Crizotinib, showcasing the optimization required for successful scale-up (Fussell, Luan, Peach, & Scotney, 2012). These steps are crucial in the synthesis of complex molecules, indicating a versatile approach to constructing chemical frameworks with potential biological significance.

Physical Properties Analysis

The physical properties of compounds containing triazole, pyrazole, and piperidine units, such as solubility and crystalline structure, are pivotal in their application and functionality. Baraldi et al. (2012) explored the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlighting the importance of functionalization at specific positions to enhance water solubility at physiological pH, which is crucial for the bioavailability of potential therapeutic agents (Baraldi, Saponaro, Romagnoli, Aghazadeh Tabrizi, Baraldi, Moorman, Cosconati, Di Maro, Marinelli, Gessi, Merighi, Varani, Borea, & Preti, 2012).

Chemical Properties Analysis

The chemical behavior of compounds, such as reactivity and stability, can be inferred from studies like that of Shin et al. (2013), which synthesized and evaluated the antibacterial activity of new piperidine-substituted oxazolidinones. This work not only contributes to understanding the chemical properties but also illustrates the potential biological applications of such compounds (Shin, Seo, Choo, Kuem, Choi, & Nam, 2013).

properties

IUPAC Name

[4-[4-ethyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N9O/c1-3-26-15(10-25-12-18-11-20-25)21-22-16(26)13-5-8-24(9-6-13)17(27)14-4-7-19-23(14)2/h4,7,11-13H,3,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZLYXUUPQJPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=CC=NN3C)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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